molecular formula C12H15N3O2S2 B5293237 methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5293237
M. Wt: 297.4 g/mol
InChI Key: LNROTDXBKJBIQD-UHFFFAOYSA-N
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Description

Methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may help to protect cells from oxidative stress. methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. In addition, methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and pathways. In addition, methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its potential toxicity. Like many chemical compounds, methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One area of interest is the development of more potent and selective derivatives of methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate that exhibit improved biological activity. Another area of interest is the investigation of the mechanism of action of methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate, which may help to identify new targets for drug development. Finally, there is a need for further studies to assess the safety and efficacy of methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate in animal models and humans, which may help to pave the way for its use in clinical settings.
Conclusion:
In conclusion, methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has potential applications in the treatment of neurological disorders and cancer. While there are limitations to its use in lab experiments, there are several future directions for research that may help to unlock its full potential.

Synthesis Methods

The synthesis of methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been reported in the literature by several researchers. One of the most commonly used methods involves the reaction of 4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain pure methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate.

Scientific Research Applications

Methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. methyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been reported to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-3-15-10(7-9-5-4-6-18-9)13-14-12(15)19-8-11(16)17-2/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROTDXBKJBIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

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